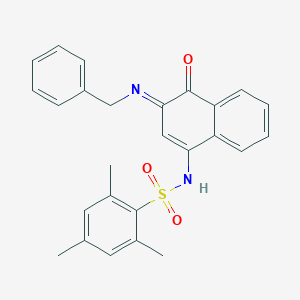![molecular formula C24H19NO4S2 B281366 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as MMPSB, is a novel organic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of pH in cells. Additionally, 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of urease, an enzyme involved in the breakdown of urea into ammonia and carbon dioxide. The inhibition of these enzymes could have significant implications for the treatment of various diseases.
Biochemical and Physiological Effects:
4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of enzyme activity, and antimicrobial activity. 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have anti-inflammatory effects, which could have implications for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its potential as a versatile compound that can be used in various scientific research fields. Additionally, 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has demonstrated potent activity against various enzymes and proteins, indicating its potential as a therapeutic agent. However, one limitation of 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its complex synthesis method, which requires careful attention to reaction conditions. Additionally, the mechanism of action of 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not yet fully understood, which could limit its potential applications in certain scientific research fields.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, including the investigation of its potential applications in cancer treatment, enzyme inhibition, and antimicrobial activity. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and its potential implications for the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide could facilitate its use in various scientific research fields.
Métodos De Síntesis
4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylthiophenol to form 4-methoxy-N-(4-methylphenyl) benzenesulfonamide. This intermediate compound is then reacted with 3-formyl-4-hydroxy-2-naphthoic acid to form 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The synthesis of 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a complex process that requires careful attention to reaction conditions, such as temperature, time, and reactant concentrations.
Aplicaciones Científicas De Investigación
4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields, including cancer treatment, antimicrobial activity, and enzyme inhibition. 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has demonstrated antimicrobial activity against a range of bacterial strains, indicating its potential as an antibacterial agent. 4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase and urease, which could have implications for the treatment of various diseases.
Propiedades
Fórmula molecular |
C24H19NO4S2 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(NE)-4-methoxy-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H19NO4S2/c1-16-7-11-18(12-8-16)30-23-15-22(20-5-3-4-6-21(20)24(23)26)25-31(27,28)19-13-9-17(29-2)10-14-19/h3-15H,1-2H3/b25-22+ |
Clave InChI |
QYZCSPNUINRXON-YYDJUVGSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)

![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
